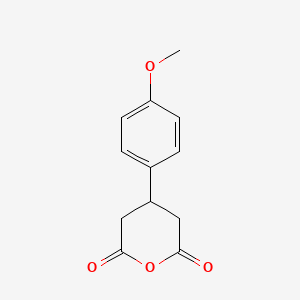

4-(4-Methoxyphenyl)oxane-2,6-dione

描述

4-(4-Methoxyphenyl)oxane-2,6-dione is a bicyclic lactone derivative characterized by an oxane (tetrahydropyran) core substituted at the 4-position with a 4-methoxyphenyl group. This compound belongs to the oxane-2,6-dione family, which is notable for its versatility as a scaffold in medicinal and agrochemical research. The methoxy group at the para position of the phenyl ring enhances electron-donating properties, influencing reactivity and biological activity.

属性

CAS 编号 |

57171-24-1 |

|---|---|

分子式 |

C12H12O4 |

分子量 |

220.22 g/mol |

IUPAC 名称 |

4-(4-methoxyphenyl)oxane-2,6-dione |

InChI |

InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)9-6-11(13)16-12(14)7-9/h2-5,9H,6-7H2,1H3 |

InChI 键 |

OPJADAOABCOMIC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2 |

规范 SMILES |

COC1=CC=C(C=C1)C2CC(=O)OC(=O)C2 |

其他CAS编号 |

57171-24-1 |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Herbicidal Activity

A 2012 study evaluated oxane-2,6-dione derivatives substituted with various R groups (Table 1). Key findings include:

- 4-(4-Methoxyphenyl)oxane-2,6-dione: Exhibited moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass) .

- 4-(4-Chlorobenzyl) and 4-(3,4,5-Trimethoxyphenyl) derivatives : Demonstrated higher activity against rape, suggesting electron-withdrawing (chloro) or bulkier substituents (trimethoxy) enhance efficacy.

- 4-Phenyl and 4-(Trifluoromethyl)phenyl analogues : Showed reduced activity, highlighting the critical role of substituent electronic and steric properties.

Table 1. Herbicidal Activity of Oxane-2,6-dione Derivatives

| Substituent (R) | Activity Against Rape | Activity Against Barnyard Grass |

|---|---|---|

| 4-Methoxyphenyl | Moderate | Weak |

| 4-Chlorobenzyl | High | Weak |

| 3,4,5-Trimethoxyphenyl | High | Weak |

| Phenyl | Low | None |

| 4-(Trifluoromethyl)phenyl | Low | None |

Structural Analogues in the Oxane-2,6-dione Family

a) 4-(Propan-2-yl)oxane-2,6-dione (CAS 4160-81-0)

- Substituent : Isopropyl group.

- Applications : Widely used as a small-molecule scaffold in synthetic chemistry due to its stability and commercial availability (priced at €1,350.00/500mg) .

b) 4-(3,4-Dimethoxyphenyl)oxane-2,6-dione (CAS 64139-23-7)

- Substituent : 3,4-Dimethoxyphenyl group.

- Properties : Higher polar surface area (PSA = 61.83) due to additional methoxy groups, which may improve solubility but reduce membrane permeability .

c) 4-(Pentafluoroethyl)oxane-2,6-dione (CID 54499458)

- Substituent : Pentafluoroethyl group.

- Electronic Effects : The electron-withdrawing fluorine atoms increase electrophilicity, making this derivative reactive in nucleophilic substitutions .

- Comparison : Contrasts with the electron-donating methoxy group in the target compound, suggesting divergent applications in fluorination chemistry.

Pyridine-2,6-dione Derivatives

The structurally distinct 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione () features a pyridine core instead of oxane. Key differences include:

- Reactivity : The pyridine-dione’s methylene group is highly reactive, enabling Mannich reactions to introduce pharmacophores .

- Applications : Used in medicinal chemistry for fused-ring synthesis, whereas oxane-diones are more common in agrochemicals.

Commercial and Stability Considerations

- 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (CAS 2228184-19-6): Discontinued due to synthesis challenges or instability, underscoring the superior viability of 4-(4-methoxyphenyl) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。